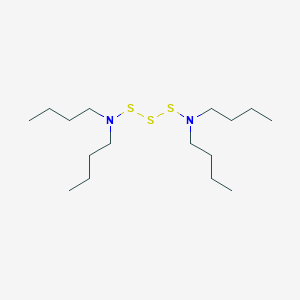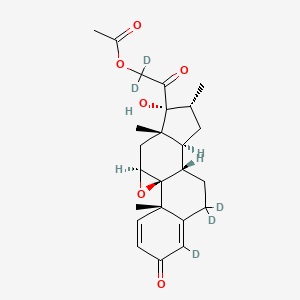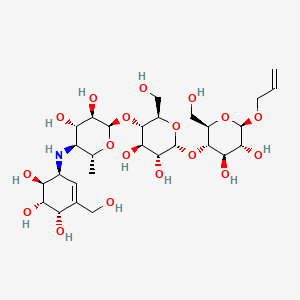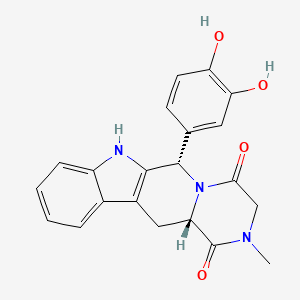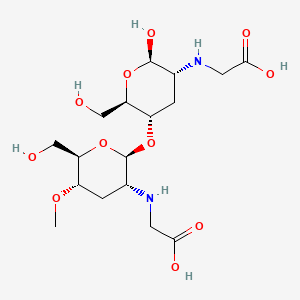
Chitosan N-(carboxymethyl); Carboxymethylchitosan; N-Carboxymethylchitosan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chitosan, N-(carboxymethyl) is a derivative of chitosan, which is a natural biopolymer derived from chitin. Chitin is found in the exoskeletons of crustaceans, insects, and the cell walls of fungi. Chitosan, N-(carboxymethyl) is known for its enhanced water solubility, biocompatibility, and biodegradability, making it a valuable material in various biomedical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Chitosan, N-(carboxymethyl) is typically synthesized through the reaction of chitosan with glyoxylic acid. The process involves the formation of an imine intermediate, which is then reduced to form the final product. The reaction can be carried out using sodium borohydride or sodium cyanoborohydride as reducing agents .
Reductive Alkylation Method:
Industrial Production Methods
Industrial production of Chitosan, N-(carboxymethyl) follows similar synthetic routes but on a larger scale. The process involves:
Preparation of Chitosan: Chitosan is derived from chitin through deacetylation.
Carboxymethylation: Chitosan is reacted with glyoxylic acid and reduced to form Chitosan, N-(carboxymethyl).
Purification: The product is purified through filtration, washing, and drying to obtain the final compound.
Chemical Reactions Analysis
Types of Reactions
Chitosan, N-(carboxymethyl) undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized derivatives.
Reduction: Can be reduced further to modify its properties.
Substitution: Reacts with different substituents to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or sodium cyanoborohydride.
Substitution: Various alkylating or acylating agents under controlled pH and temperature conditions.
Major Products Formed
Oxidized Derivatives: Formed through oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Formed through substitution reactions with different functional groups.
Scientific Research Applications
Chitosan, N-(carboxymethyl) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst and in the synthesis of various compounds.
Biology: Employed in cell culture, tissue engineering, and as a bioadhesive.
Medicine: Utilized in drug delivery systems, wound healing, and as an antimicrobial agent.
Industry: Applied in water treatment, food preservation, and as a biodegradable film .
Mechanism of Action
Chitosan, N-(carboxymethyl) exerts its effects through several mechanisms:
Antimicrobial Action: Binds to the negatively charged bacterial cell wall, altering its permeability and inhibiting DNA replication.
Drug Delivery: Enhances drug permeation by modifying the structure of the stratum corneum and increasing water content.
Wound Healing: Promotes cell proliferation and tissue regeneration by interacting with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Carboxymethyl Cellulose: Another carboxymethylated polysaccharide with similar water solubility and biocompatibility.
Hydroxyethyl Chitosan: A derivative of chitosan with enhanced solubility and similar applications.
Sulfated Chitosan: Known for its anticoagulant properties and used in biomedical applications .
Uniqueness
Chitosan, N-(carboxymethyl) stands out due to its:
Enhanced Water Solubility: Compared to native chitosan, it is more soluble in water, making it easier to use in various applications.
Biocompatibility and Biodegradability: Safe for use in biomedical applications and environmentally friendly.
Versatility: Can be modified to form various derivatives with specific properties for targeted applications
Properties
Molecular Formula |
C17H30N2O11 |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
2-[[(2R,3R,5S,6R)-5-[(2R,3R,5S,6R)-3-(carboxymethylamino)-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-3-yl]amino]acetic acid |
InChI |
InChI=1S/C17H30N2O11/c1-27-10-3-9(19-5-15(24)25)17(30-12(10)6-20)29-11-2-8(18-4-14(22)23)16(26)28-13(11)7-21/h8-13,16-21,26H,2-7H2,1H3,(H,22,23)(H,24,25)/t8-,9-,10+,11+,12-,13-,16-,17-/m1/s1 |
InChI Key |
WCBZGVKKYHFGTB-JOHLXDAUSA-N |
Isomeric SMILES |
CO[C@H]1C[C@H]([C@@H](O[C@@H]1CO)O[C@H]2C[C@H]([C@@H](O[C@@H]2CO)O)NCC(=O)O)NCC(=O)O |
Canonical SMILES |
COC1CC(C(OC1CO)OC2CC(C(OC2CO)O)NCC(=O)O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


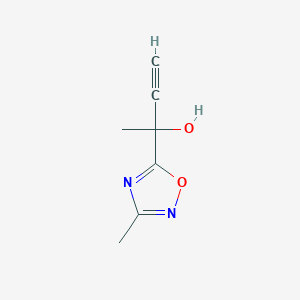
![N-[2-(N',N',N'-Trimethylammoniumbromide)ethyl]maleamic Acid Sodium Salt](/img/structure/B13853842.png)
![(3aS,4S,6aR)-N-[2-[(2-Aminoethyl)dithio]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide Hydrochloride](/img/structure/B13853847.png)
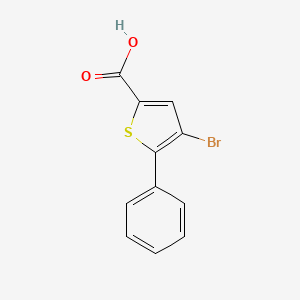
![3-[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]-2,2-dimethylpropanoic acid](/img/structure/B13853853.png)
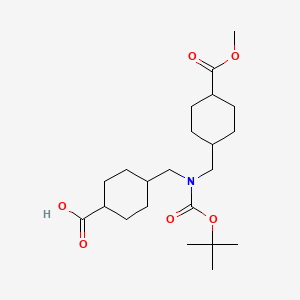
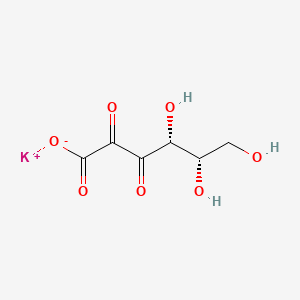
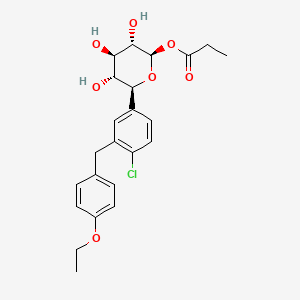
![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-3,4-dihydroxy-1-phosphonooxypentan-2-yl] dihydrogen phosphate](/img/structure/B13853873.png)
![3-[[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-methylamino]benzene-1,2-diol;hydrochloride](/img/structure/B13853874.png)
